![molecular formula C14H26N2O2 B2767524 tert-Butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate CAS No. 929974-10-7](/img/structure/B2767524.png)
tert-Butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate
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Description
Tert-Butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate, also known as TBPC, is an organic compound with a molecular formula of C11H19NO2. It is a colorless, crystalline solid that has a melting point of 58-60°C and a boiling point of 270-272°C. TBPC is a derivative of piperidine and is a common reagent used in organic synthesis. It is also used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis and Intermediates
Synthesis of Biologically Active Compounds : tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a notable intermediate in synthesizing crizotinib, a drug used in cancer treatment. This compound, synthesized through multiple steps starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, plays a crucial role in developing biologically active compounds (Kong et al., 2016).
Anticancer Drug Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate serves as an essential intermediate for small molecule anticancer drugs. The synthesis method for this compound was optimized for high yield, demonstrating its importance in anticancer drug development (Zhang et al., 2018).
Catalysis
Catalytic Applications : Polymethacrylates containing a 4‐amino‐pyridyl derivative covalently attached have shown effectiveness as catalysts in acylation chemistry. The synthesis and (co-)polymerization of relevant monomers yield catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives, demonstrating the role of tert-butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate derivatives in catalysis (Mennenga et al., 2015).
Drug Synthesis Optimization
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : The synthesis of acetyl-CoA carboxylase inhibitors based on the spiropiperidine lactam framework has been reported. This work underscores the utility of this compound derivatives in synthesizing novel inhibitors with potential therapeutic applications (Huard et al., 2012).
Enantioselective Synthesis
Enantioselective Synthesis of Substituted Pyrrolidines : The chemical serves as a precursor in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing its significance in producing chiral compounds for pharmaceutical development (Chung et al., 2005).
properties
IUPAC Name |
tert-butyl 3-piperidin-4-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-6-12(10-16)11-4-7-15-8-5-11/h11-12,15H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBPMEPXLHVGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
929974-10-7 |
Source
|
Record name | tert-butyl 3-(piperidin-4-yl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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